

# Application Note: A Verified Laboratory Scale Synthesis of 1,1-Dimethylurea

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## Compound of Interest

Compound Name: 1,1-Dimethylurea

CAS No.: 1320-50-9

Cat. No.: B072202

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## Abstract

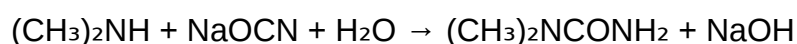
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of **1,1-Dimethylurea** (DMU), also known as N,N-Dimethylurea. **1,1-Dimethylurea** is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and is a key precursor for the rocket propellant 1,1-dimethylhydrazine.[1][2][3] This guide eschews hazardous reagents like phosgene, presenting a safer, more accessible method utilizing the reaction of dimethylamine with sodium cyanate.[3] The protocol herein is designed for researchers and drug development professionals, emphasizing safety, reproducibility, and high purity of the final product.

## Introduction and Scientific Background

**1,1-Dimethylurea** (CAS No: 598-94-7) is a white to off-white crystalline solid readily soluble in water.[1][2][4] Its utility spans multiple domains of chemistry. In agriculture, it serves as a nitrogen source in fertilizers.[1] In medicinal chemistry, its scaffold is a building block for various therapeutic agents.[1][2] Furthermore, it plays a role in biochemical studies concerning protein denaturation and enzyme activity.[1]

Historically, urea derivatives were synthesized using highly toxic reagents such as phosgene. [5] Modern synthetic chemistry prioritizes greener and safer methodologies. The protocol detailed in this note is based on a well-documented, phosgene-free route, which is significantly safer for a standard laboratory environment. [6][7][8] The selected method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate, a process known for its reliability and high yield of a pure product. [3]

**Reaction Principle:** The synthesis proceeds via the nucleophilic addition of dimethylamine to the electrophilic carbon of the cyanate ion. The reaction is typically performed in an aqueous medium. The isocyanate intermediate formed in situ rapidly reacts with another molecule of dimethylamine to yield the final product, **1,1-dimethylurea**.



## Physicochemical and Safety Data

A thorough understanding of the material properties and hazards is critical for successful and safe execution.

Table 1: Physicochemical Properties of **1,1-Dimethylurea**

Property	Value	Source(s)
CAS Number	598-94-7	[1][9]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O	[1][9]
Molecular Weight	88.11 g/mol	[9][10]
Appearance	White to off-white crystalline powder/solid	[1][2][4][11]
Melting Point	176 - 185 °C	[1][2][4]
Solubility	Soluble in water	[2][4]
Purity (Typical)	≥ 98%	[1]

**Safety Overview:** All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety

goggles, and chemical-resistant gloves.[12] **1,1-Dimethylurea** is classified as a skin, eye, and respiratory irritant.[9][10][12] The reactants, particularly dimethylamine solution, are corrosive and volatile.

## Experimental Protocol: Synthesis of 1,1-Dimethylurea

This protocol is adapted from established industrial methods, optimized for a laboratory scale yielding a high-purity product.[3]

### Materials and Equipment

Table 2: Reagents and Materials

Reagent	CAS No.	Molecular Wt. ( g/mol )	Quantity	Molar Equiv.	Notes
Sodium Cyanate (NaOCN)	917-61-3	65.01	39.0 g	0.60	Reagent grade, ≥96%
Dimethylamine Solution	124-40-3	45.08	67.6 g (approx. 75 mL)	0.60	40% w/w in H <sub>2</sub> O
Purified Water	7732-18-5	18.02	15.0 mL	-	For initial dissolution
Sodium Hypochlorite	7681-52-9	74.44	~5 mL	-	Optional, for purification
Sodium Bicarbonate	144-55-8	84.01	~1 g	-	Optional, for purification
Water (for Recrystallization)	7732-18-5	18.02	As needed	-	Deionized

Equipment:

- 500 mL Three-neck round-bottom flask
- Mechanical stirrer with stirring rod and seal
- Thermometer and adapter
- Reflux condenser
- Heating mantle with temperature controller
- Rotary evaporator
- Büchner funnel and vacuum flask (1 L)
- Vacuum oven
- Standard laboratory glassware (beakers, graduated cylinders)

## Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **1,1-Dimethylurea**.

## Step-by-Step Synthesis Procedure

- **Apparatus Setup:** Assemble the 500 mL three-neck flask with the mechanical stirrer in the central neck, and the thermometer and reflux condenser in the side necks. Place the assembly in a heating mantle.
- **Reagent Charging:** To the flask, add 39.0 g (0.60 mol) of sodium cyanate and 15.0 mL of purified water. Begin stirring to form a slurry.
- **Addition of Dimethylamine:** Slowly add 67.6 g (0.60 mol) of 40% aqueous dimethylamine solution to the stirred slurry.
  - **Expert Insight:** The addition should be controlled to manage any initial exotherm. The use of a reflux condenser is crucial to prevent the loss of volatile dimethylamine, ensuring the correct stoichiometry is maintained.

- Reaction: Heat the mixture to a constant temperature (e.g., 60-70°C) and maintain stirring for 2 to 3 hours. The reaction progress can be monitored by TLC if desired.
- Impurity Removal (Optional, for High Purity): After the reaction is complete, cool the mixture slightly. For enhanced purity, add a small amount of sodium hypochlorite solution (~5 mL) followed by a 1% sodium bicarbonate solution (~100 mL, prepared from ~1g NaHCO<sub>3</sub>). Stir for an additional 25 minutes.
  - Causality: This oxidative treatment, as described in patent literature, is designed to destroy highly toxic cyanide-related impurities and other byproducts that may have formed, which are otherwise difficult to remove.[3]
- Concentration: Transfer the reaction mixture to a large round-bottom flask and concentrate it using a rotary evaporator. This removes the bulk of the water and any remaining unreacted dimethylamine.
- Crystallization and Isolation: Cool the concentrated residue in an ice bath to induce crystallization. The product will precipitate as a white solid. Collect the crude **1,1-dimethylurea** crystals by vacuum filtration using a Büchner funnel.
- Recrystallization: Transfer the crude solid to a beaker. Add a minimum amount of hot deionized water to dissolve the crystals completely. If the solution has color, a small amount of activated carbon can be added, and the solution hot-filtered. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  - Trustworthiness: Recrystallization is a critical self-validating step. The formation of well-defined crystals from a saturated solution is a fundamental technique for achieving high purity, as impurities tend to remain in the mother liquor.
- Drying: Collect the purified crystals by vacuum filtration and wash them sparingly with a small amount of ice-cold water.[13] Dry the final product in a vacuum oven at 60-80°C to a constant weight. The expected yield of pure, white crystalline **1,1-dimethylurea** is approximately 40-45 g (75-85% yield).

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- To cite this document: BenchChem. [Application Note: A Verified Laboratory Scale Synthesis of 1,1-Dimethylurea]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072202/docs#application-note-a-verified-laboratory-scale-synthesis-of-1-1-dimethylurea\]](https://www.benchchem.com/product/b072202/docs#application-note-a-verified-laboratory-scale-synthesis-of-1-1-dimethylurea)

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